Cas no 847416-97-1 (CARBAMIC ACID, [CIS-3-(HYDROXYMETHYL)CYCLOBUTYL]-, PHENYLMETHYL ESTER)

CARBAMIC ACID, [CIS-3-(HYDROXYMETHYL)CYCLOBUTYL]-, PHENYLMETHYL ESTER structure
847416-97-1 structure
商品名:CARBAMIC ACID, [CIS-3-(HYDROXYMETHYL)CYCLOBUTYL]-, PHENYLMETHYL ESTER
CAS番号:847416-97-1
MF:C13H17NO3
メガワット:235.279
CID:3406093
PubChem ID:19794291

CARBAMIC ACID, [CIS-3-(HYDROXYMETHYL)CYCLOBUTYL]-, PHENYLMETHYL ESTER 化学的及び物理的性質

名前と識別子

    • CARBAMIC ACID, [CIS-3-(HYDROXYMETHYL)CYCLOBUTYL]-, PHENYLMETHYL ESTER
    • benzyl [cis-3-(hydroxyMethyl)cyclobutyl]carbaMate
    • MFCD17214366
    • SCHEMBL14010329
    • SCHEMBL13469279
    • 1398571-06-6
    • AKOS025290793
    • [3-(Cbz-amino)cyclobutyl]methanol
    • Benzyl (3-(hydroxymethyl)cyclobutyl)carbamate
    • Rel-benzyl ((1s,3s)-3-(hydroxymethyl)cyclobutyl)carbamate
    • Carbamic acid, [3-(hydroxymethyl)cyclobutyl]-, phenylmethyl ester (9CI)
    • AS-33521
    • EN300-5848590
    • EN300-6270556
    • CS-0049800
    • Benzyl(3-(hydroxymethyl)cyclobutyl)carbamate
    • benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
    • SY098740
    • PB11655
    • SCHEMBL1442247
    • BTMUCLCAHZZORQ-TXEJJXNPSA-N
    • benzyl N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]carbamate
    • DB-130387
    • (cis-3-Hydroxymethyl-cyclobutyl)-carbamic acid benzyl ester
    • benzyl N-[(1s,3s)-3-(hydroxymethyl)cyclobutyl]carbamate
    • SCHEMBL1442248
    • 3-(CBZ-AMINO)-CYCLOBUTANEMETHANOL
    • N-[cis-3-(hydroxymethyl)cyclobutyl]Carbamic acid phenylmethyl ester
    • 130368-99-9
    • EN300-4769879
    • 847416-97-1
    • MDL: MFCD28978606
    • インチ: InChI=1S/C13H17NO3/c15-8-11-6-12(7-11)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12+
    • InChIKey: BTMUCLCAHZZORQ-TXEJJXNPSA-N
    • ほほえんだ: OC[C@@H]1C[C@@H](C1)NC(OCC2=CC=CC=C2)=O

計算された属性

  • せいみつぶんしりょう: 235.12084340Da
  • どういたいしつりょう: 235.12084340Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 245
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 58.6Ų

CARBAMIC ACID, [CIS-3-(HYDROXYMETHYL)CYCLOBUTYL]-, PHENYLMETHYL ESTER 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6270556-10.0g
benzyl N-[(1s,3s)-3-(hydroxymethyl)cyclobutyl]carbamate
847416-97-1
10g
$5221.0 2023-05-25
Enamine
EN300-6270556-0.05g
benzyl N-[(1s,3s)-3-(hydroxymethyl)cyclobutyl]carbamate
847416-97-1
0.05g
$1020.0 2023-05-25
Enamine
EN300-6270556-0.25g
benzyl N-[(1s,3s)-3-(hydroxymethyl)cyclobutyl]carbamate
847416-97-1
0.25g
$1117.0 2023-05-25
Enamine
EN300-6270556-0.1g
benzyl N-[(1s,3s)-3-(hydroxymethyl)cyclobutyl]carbamate
847416-97-1
0.1g
$1068.0 2023-05-25
Enamine
EN300-6270556-0.5g
benzyl N-[(1s,3s)-3-(hydroxymethyl)cyclobutyl]carbamate
847416-97-1
0.5g
$1165.0 2023-05-25
Enamine
EN300-6270556-5.0g
benzyl N-[(1s,3s)-3-(hydroxymethyl)cyclobutyl]carbamate
847416-97-1
5g
$3520.0 2023-05-25
Enamine
EN300-6270556-1.0g
benzyl N-[(1s,3s)-3-(hydroxymethyl)cyclobutyl]carbamate
847416-97-1
1g
$1214.0 2023-05-25
Enamine
EN300-6270556-2.5g
benzyl N-[(1s,3s)-3-(hydroxymethyl)cyclobutyl]carbamate
847416-97-1
2.5g
$2379.0 2023-05-25

CARBAMIC ACID, [CIS-3-(HYDROXYMETHYL)CYCLOBUTYL]-, PHENYLMETHYL ESTER 関連文献

CARBAMIC ACID, [CIS-3-(HYDROXYMETHYL)CYCLOBUTYL]-, PHENYLMETHYL ESTERに関する追加情報

Research Briefing on CARBAMIC ACID, [CIS-3-(HYDROXYMETHYL)CYCLOBUTYL]-, PHENYLMETHYL ESTER (CAS: 847416-97-1)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of small molecule modulators, particularly those targeting specific enzymatic pathways. Among these, CARBAMIC ACID, [CIS-3-(HYDROXYMETHYL)CYCLOBUTYL]-, PHENYLMETHYL ESTER (CAS: 847416-97-1) has emerged as a compound of interest due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

The compound, with the systematic name CARBAMIC ACID, [CIS-3-(HYDROXYMETHYL)CYCLOBUTYL]-, PHENYLMETHYL ESTER, is characterized by its unique cyclobutyl ring structure, which confers specific steric and electronic properties. Recent studies have explored its role as an intermediate in the synthesis of more complex bioactive molecules. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel protease inhibitors, showcasing its versatility in drug design.

In terms of biological activity, preliminary in vitro assays have indicated that this compound exhibits moderate inhibitory effects on certain serine proteases, which are implicated in various pathological conditions, including inflammation and cancer. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound showed promising activity against trypsin-like proteases, with IC50 values in the low micromolar range. These findings suggest its potential as a scaffold for further optimization.

From a synthetic chemistry perspective, the compound's cis-3-hydroxymethyl cyclobutyl moiety presents both challenges and opportunities. Recent work has focused on optimizing the stereoselective synthesis of this fragment to improve yield and purity. A 2023 paper in Organic Letters detailed a novel catalytic asymmetric route to access this moiety, which could streamline the production of related compounds for further biological evaluation.

Despite these promising developments, several gaps remain in the understanding of this compound's full pharmacological profile. For example, its metabolic stability, pharmacokinetic properties, and potential off-target effects require further investigation. Ongoing research aims to address these questions through advanced in vivo studies and structure-activity relationship (SAR) analyses.

In conclusion, CARBAMIC ACID, [CIS-3-(HYDROXYMETHYL)CYCLOBUTYL]-, PHENYLMETHYL ESTER represents a compelling case study in the intersection of synthetic chemistry and drug discovery. Its unique structural features and preliminary biological data warrant continued exploration, particularly in the context of developing novel therapeutic agents. Future research should focus on elucidating its mechanism of action and optimizing its pharmacological properties to unlock its full potential.

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